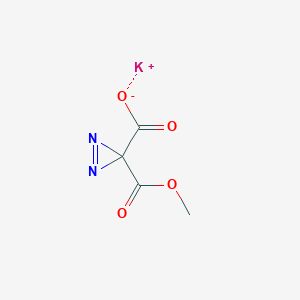
Potassium;3-methoxycarbonyldiazirine-3-carboxylate
Overview
Description
Potassium;3-methoxycarbonyldiazirine-3-carboxylate, also known as MCD, is a chemical compound that is widely used in scientific research. It is a diazirine-based photo-crosslinking agent that is commonly used to study protein-protein interactions and protein-ligand interactions. MCD is a versatile compound that has a wide range of applications in the field of biochemistry and molecular biology.
Mechanism of Action
The mechanism of action of Potassium;3-methoxycarbonyldiazirine-3-carboxylate involves the formation of a covalent bond between the diazirine group of Potassium;3-methoxycarbonyldiazirine-3-carboxylate and the target protein or ligand. This covalent bond is formed when the compound is exposed to ultraviolet light, which activates the diazirine group and allows it to react with the target molecule.
Biochemical and Physiological Effects:
Potassium;3-methoxycarbonyldiazirine-3-carboxylate has been shown to have a wide range of biochemical and physiological effects. It can be used to study protein-protein interactions and protein-ligand interactions, which are important processes in many biological systems. Potassium;3-methoxycarbonyldiazirine-3-carboxylate can also be used to study the structure and function of proteins, which is important for understanding their role in biological processes.
Advantages and Limitations for Lab Experiments
One of the main advantages of Potassium;3-methoxycarbonyldiazirine-3-carboxylate is its versatility. It can be used to study a wide range of biological processes and interactions. Another advantage is its high specificity, which allows researchers to target specific proteins or ligands. However, one limitation of Potassium;3-methoxycarbonyldiazirine-3-carboxylate is its potential toxicity. It is important to use Potassium;3-methoxycarbonyldiazirine-3-carboxylate in a controlled environment and to follow proper safety protocols.
Future Directions
There are many potential future directions for the use of Potassium;3-methoxycarbonyldiazirine-3-carboxylate in scientific research. One area of interest is the development of new photo-crosslinking agents that are more specific and less toxic than Potassium;3-methoxycarbonyldiazirine-3-carboxylate. Another area of interest is the use of Potassium;3-methoxycarbonyldiazirine-3-carboxylate in combination with other techniques, such as mass spectrometry, to study protein-protein interactions and protein-ligand interactions in greater detail. Additionally, Potassium;3-methoxycarbonyldiazirine-3-carboxylate could be used to study the effects of different drugs and compounds on protein interactions, which could lead to the development of new therapeutics.
Scientific Research Applications
Potassium;3-methoxycarbonyldiazirine-3-carboxylate is widely used in scientific research to study protein-protein interactions and protein-ligand interactions. It is a photo-crosslinking agent that can be used to covalently link proteins or ligands to their binding partners. This allows researchers to identify and study the specific interactions between proteins or ligands and their binding partners.
properties
IUPAC Name |
potassium;3-methoxycarbonyldiazirine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O4.K/c1-10-3(9)4(2(7)8)5-6-4;/h1H3,(H,7,8);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHENFTZYNAFCOE-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(N=N1)C(=O)[O-].[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3KN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diazirine-3,3-dicarboxylic acid methyl ester potassium salt | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[(2R)-1-[[(2R)-1-Amino-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]benzamide](/img/structure/B3283187.png)


![Methyl 1-aminospiro[2.2]pentane-1-carboxylate](/img/structure/B3283200.png)






